1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 904817-23-8
VCID: VC2376863
InChI: InChI=1S/C17H18N4O3/c22-16(23)12-4-8-20(9-5-12)11-13-15(14-3-1-10-24-14)19-17-18-6-2-7-21(13)17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,23)
SMILES: C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CO4
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol

1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid

CAS No.: 904817-23-8

Cat. No.: VC2376863

Molecular Formula: C17H18N4O3

Molecular Weight: 326.35 g/mol

* For research use only. Not for human or veterinary use.

1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid - 904817-23-8

Specification

CAS No. 904817-23-8
Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
IUPAC Name 1-[[2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C17H18N4O3/c22-16(23)12-4-8-20(9-5-12)11-13-15(14-3-1-10-24-14)19-17-18-6-2-7-21(13)17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,23)
Standard InChI Key HPPJDDNZJPZVSJ-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CO4
Canonical SMILES C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CO4

Introduction

Chemical Identity and Structural Composition

1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid is a complex heterocyclic compound featuring several important structural moieties: a furan ring, an imidazo[1,2-a]pyrimidine system, a methylene linker, and a piperidine-4-carboxylic acid group. The compound is registered with CAS number 904817-23-8 .

The molecular structure consists of:

  • A furan-2-yl substituent at position 2 of the imidazo[1,2-a]pyrimidine core

  • A methylene bridge connecting the imidazo[1,2-a]pyrimidine system at position 3 to a piperidine ring

  • A carboxylic acid group at position 4 of the piperidine ring

Chemical Properties

Table 1 presents the essential chemical properties of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid:

PropertyValue
Chemical FormulaC₁₇H₁₈N₄O₃
Molecular Weight326.35 g/mol
Physical StateSolid
IUPAC Name1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid
Alternative Name4-Piperidinecarboxylic acid, 1-[[2-(2-furanyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-
CAS Registry Number904817-23-8

Structural Elements Analysis

The Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine heterocyclic system serves as the central scaffold of the compound. This bicyclic heterocycle consists of a pyrimidine ring fused with an imidazole ring, creating a planar, aromatic system with multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions . This heterocyclic core has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets .

The Furan Substituent

The furan-2-yl group attached at position 2 of the imidazo[1,2-a]pyrimidine core contributes to the compound's electronic properties and potential biological activities. Furan rings are five-membered oxygen-containing heterocycles that can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites .

The Piperidine-4-carboxylic Acid Moiety

The piperidine ring with a carboxylic acid function at position 4 introduces both basicity (from the piperidine nitrogen) and acidity (from the carboxylic acid group) to the molecule. This creates an amphoteric character that can significantly influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and binding to plasma proteins .

ComponentRoleReaction Type
2-AminopyrimidinePrecursor for imidazo[1,2-a]pyrimidine coreCyclization
Furan-2-carbaldehyde or 2-furyl ketonesSource of furan moietyCondensation
Ethyl piperidine-4-carboxylatePrecursor for piperidine-carboxylic acidN-alkylation
Formaldehyde or other methylating agentsFormation of methylene bridgeMannich reaction

Structural Comparison with Related Compounds

The structural features of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid can be better understood by comparing it with structurally similar compounds:

Comparison with Thiophene Analog

1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid is a closely related analog where the furan moiety is replaced with a thiophene group. This compound has a CAS number of 904817-43-2 and a molecular weight of approximately 342.4 g/mol. The key difference is the replacement of the oxygen heteroatom in furan with sulfur in thiophene, which affects the electronic properties and potential biological interactions of the molecule.

Comparison with Pyridine Analogs

The imidazo[1,2-a]pyridine derivatives share similar structural features but differ in the core heterocyclic system. For example, 1-(2-FURAN-2-YL-6-NITRO-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID (CAS: 904817-98-7) contains a nitro substituent and a pyridine instead of a pyrimidine ring in the fused heterocyclic system .

Analytical Characterization

Comprehensive characterization of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid would typically involve multiple analytical techniques:

Spectroscopic Methods

Table 3: Expected Spectroscopic Characteristics

TechniqueExpected Characteristic Features
¹H NMRSignals for furan protons (δ 6.5-7.5 ppm), imidazo[1,2-a]pyrimidine protons (δ 7.0-9.0 ppm), methylene bridge protons (δ 4.0-5.0 ppm), and piperidine protons (δ 1.5-4.0 ppm)
¹³C NMRSignals for carboxylic carbon (δ ~175 ppm), aromatic/heterocyclic carbons (δ 110-160 ppm), methylene carbon (δ ~50 ppm), and piperidine carbons (δ 25-55 ppm)
IRCharacteristic bands for carboxylic acid (1700-1725 cm⁻¹), aromatic and heterocyclic C=C and C=N stretching (1400-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 326 [M]⁺, with fragmentation patterns involving loss of CO₂H (45 Da) and cleavage of the methylene bridge

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry would be the method of choice for purity assessment and quantitative analysis. The compound would likely exhibit moderate to good retention on reverse-phase columns due to its aromatic heterocyclic structure balanced by the polar carboxylic acid group.

Structure-Activity Relationship Considerations

The structural components of 1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid each contribute to its potential biological activity profile:

Key Pharmacophoric Elements

  • The imidazo[1,2-a]pyrimidine core: Provides a rigid, planar scaffold with specific electron distribution and hydrogen bond acceptor sites

  • The furan-2-yl substituent: Contributes to binding interactions through its aromatic character and oxygen heteroatom

  • The methylene linker: Provides conformational flexibility for optimal positioning of the piperidine group

  • The piperidine-4-carboxylic acid: Offers hydrogen bond donor/acceptor capabilities and influences water solubility and bioavailability

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